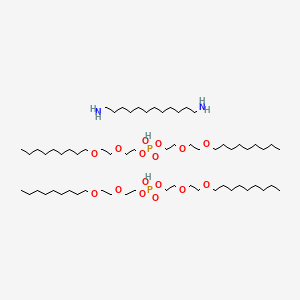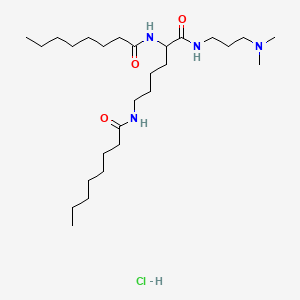
N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bis(octanamide) monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bis(octanamide) monohydrochloride is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bis(octanamide) monohydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 3-(dimethylamino)propylamine with a suitable carbonyl compound to form an intermediate. This intermediate is then reacted with pentane-1,5-diyl bis(octanamide) under controlled conditions to yield the final product. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Additionally, purification steps such as crystallization, filtration, and chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bis(octanamide) monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bis(octanamide) monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bis(octanamide) monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(3-(dimethylamino)propyl)urea
- N,N’-Bis(2-(dimethylamino)ethyl)urea
- N,N’-Bis(4-(dimethylamino)butyl)urea
Uniqueness
N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bis(octanamide) monohydrochloride stands out due to its specific structural features, which confer unique reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its versatility in various scientific fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
73067-74-0 |
|---|---|
Molecular Formula |
C27H55ClN4O3 |
Molecular Weight |
519.2 g/mol |
IUPAC Name |
N-[6-[3-(dimethylamino)propylamino]-5-(octanoylamino)-6-oxohexyl]octanamide;hydrochloride |
InChI |
InChI=1S/C27H54N4O3.ClH/c1-5-7-9-11-13-19-25(32)28-21-16-15-18-24(27(34)29-22-17-23-31(3)4)30-26(33)20-14-12-10-8-6-2;/h24H,5-23H2,1-4H3,(H,28,32)(H,29,34)(H,30,33);1H |
InChI Key |
LLTOATIIELGAGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCCCCC(C(=O)NCCCN(C)C)NC(=O)CCCCCCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


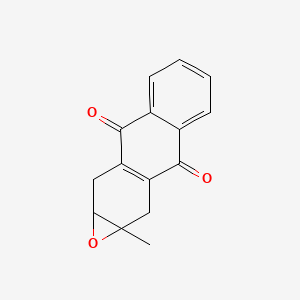
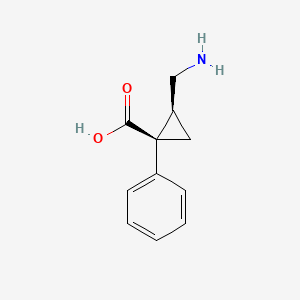
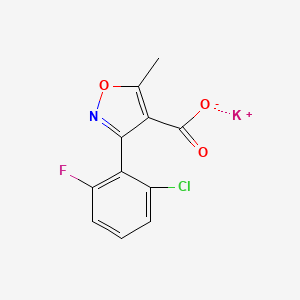
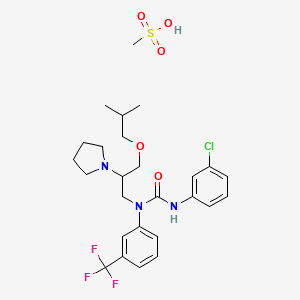
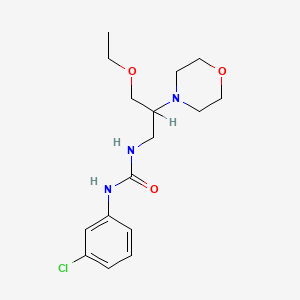
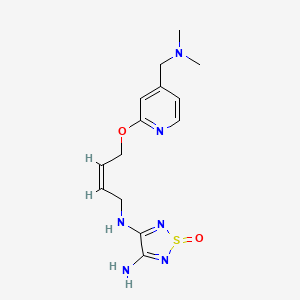
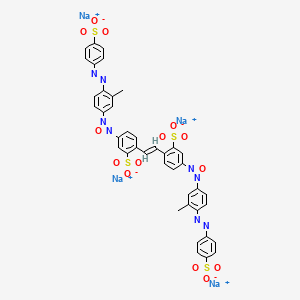




![dihydrogen phosphate;[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B12716110.png)

